Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

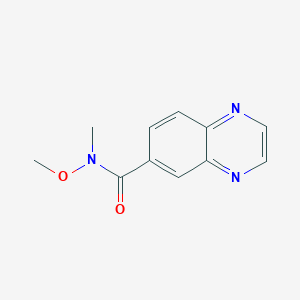

N-methoxy-N-methylquinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14(16-2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHSHYYNLMLVME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Quinoxaline-6-carboxylic acid methoxy-methyl-amide: A Compound of Untapped Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-6-carboxylic acid methoxy-methyl-amide (CAS Number: 875558-38-6) is a synthetic organic compound belonging to the quinoxaline class of heterocyclic compounds. The quinoxaline scaffold is a recurring motif in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core chemistry, potential synthesis, and predicted biological significance of this specific derivative. While direct experimental data on this compound is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from the well-established characteristics of the quinoxaline-6-carboxamide family to provide a predictive framework for researchers. We will explore its synthetic pathways, propose potential mechanisms of action, and identify promising avenues for future investigation in drug discovery and development.

The Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in medicinal chemistry.[5] This designation stems from its ability to interact with a wide range of biological targets with high affinity. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions. This versatility has led to the development of numerous quinoxaline-containing compounds with diverse therapeutic applications.[1][2][3][4]

Synthesis and Characterization

Synthesis of the Quinoxaline-6-carboxylic acid Precursor

The formation of the quinoxaline ring is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of quinoxaline-6-carboxylic acid, 3,4-diaminobenzoic acid is the logical starting material.

Proposed Experimental Protocol: Synthesis of Quinoxaline-6-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid in a suitable solvent such as a mixture of ethanol and water.

-

Reagent Addition: To this solution, add an equimolar amount of glyoxal (as a 40% aqueous solution).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, quinoxaline-6-carboxylic acid, is expected to precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure quinoxaline-6-carboxylic acid.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Amidation to this compound

The final step involves the formation of an amide bond between the carboxylic acid group of the quinoxaline core and N,O-dimethylhydroxylamine. This can be achieved using standard peptide coupling reagents.

Proposed Experimental Protocol: Synthesis of this compound

-

Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoxaline-6-carboxylic acid in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), along with a base such as diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated carboxylic acid solution, add N,O-dimethylhydroxylamine hydrochloride. The hydrochloride salt will be neutralized by the excess base in the reaction mixture.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product, this compound, using NMR, MS, and High-Performance Liquid Chromatography (HPLC).

Visualizing the Synthetic Workflow:

Caption: Hypothesized mechanism of kinase inhibition.

Potential in Central Nervous System (CNS) Disorders

Quinoxaline derivatives have shown promise in the treatment of various CNS disorders, including neurodegenerative diseases and psychiatric conditions. [1][6][7][8]A Chinese patent suggests that certain 6-quinoxalinecarboxylic acid amide compounds possess central excitatory effects, indicating potential applications in conditions requiring enhanced alertness or to counteract fatigue. [2]

-

Potential Targets in the CNS:

-

Receptors: Quinoxalines can modulate the activity of various neurotransmitter receptors.

-

Enzymes: Inhibition of enzymes like monoamine oxidase (MAO) is a therapeutic strategy for depression and Parkinson's disease. [8] * Ion Channels: Modulation of ion channel function can impact neuronal excitability.

-

Potential as an Antimicrobial Agent

The quinoxaline scaffold is present in several antimicrobial agents. [4][9][10]A study on novel quinoxaline-6-carboxamide derivatives demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. [9]

-

Potential Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: Targeting essential bacterial enzymes.

-

DNA Intercalation: The planar aromatic system could potentially intercalate with bacterial DNA, disrupting replication and transcription.

-

Future Directions and Research Strategy

Given the promising, albeit predictive, profile of this compound, a structured research plan is essential to unlock its true potential.

Experimental Workflow for Biological Evaluation:

Caption: A strategic workflow for biological evaluation.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich family of quinoxalines. While direct experimental evidence is currently lacking, a comprehensive analysis of related structures strongly suggests its potential as a valuable lead compound in the development of novel therapeutics, particularly in the fields of oncology, CNS disorders, and infectious diseases. The synthetic pathways are well-precedented, and the proposed biological activities provide a solid foundation for future research. This guide serves as a call to the scientific community to further investigate this promising compound and unlock its full therapeutic potential.

References

-

Ameen Ali Abu-Hashem. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

- [This citation is not available in the provided search results.]

- CN102633731A - 6-quinoxaline formic acid amide compound, preparation method and application - Google P

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 116360. [Link]

-

Saeed, A., et al. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(1), 4-25. [Link]

-

Michel, P. P., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(14), 6839-6853. [Link]

- [This citation is not available in the provided search results.]

- [This citation is not available in the provided search results.]

-

Gomaa, A. M., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(15), 4645. [Link]

-

Emami, S., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry, 227, 113949. [Link]

- [This citation is not available in the provided search results.]

- [This citation is not available in the provided search results.]

- [This citation is not available in the provided search results.]

-

Dawood, K. M., et al. (2024). Marketed-drugs based on carboxamides, fused-triazoles and quinoxalines. ResearchGate. [Link]

-

Gonzalez-Lara, E., et al. (2017). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 11, 281. [Link]

- [This citation is not available in the provided search results.]

- [This citation is not available in the provided search results.]

-

Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 710-721. [Link]

-

Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]

-

de Souza, M. V. N., et al. (2012). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. Molecules, 17(8), 9673-9686. [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quinoxaline-6-carboxylic acid methoxy-methyl-amide (CAS 875558-38-6): Synthesis, Properties, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This guide provides an in-depth technical overview of Quinoxaline-6-carboxylic acid methoxy-methyl-amide, a key synthetic intermediate in medicinal chemistry. The quinoxaline scaffold is a foundational heterocyclic motif renowned for its wide spectrum of biological activities.[1][2] The incorporation of an N-methoxy-N-methylamide (Weinreb amide) functionality at the 6-position transforms the parent carboxylic acid into a highly stable and versatile building block for the synthesis of complex ketone derivatives, which are prevalent in pharmacologically active molecules. This document details the compound's physicochemical properties, provides a validated, step-by-step synthetic protocol, and explores its strategic applications in modern drug development workflows.

Introduction: The Quinoxaline Scaffold and the Strategic Importance of Weinreb Amides

The quinoxaline core, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrazine ring, is a privileged structure in drug discovery.[1][3] Its rigid, planar geometry and the presence of nitrogen atoms allow for diverse molecular interactions with biological targets, leading to a broad range of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1][4]

This compound emerges as a compound of significant interest not for its inherent biological activity, but for its role as a sophisticated chemical intermediate. The defining feature is the Weinreb amide , an N-methoxy-N-methylamide group. This functional group is exceptionally valuable in organic synthesis due to its unique reactivity profile. Unlike more reactive carboxylic acid derivatives (e.g., acid chlorides or esters), Weinreb amides react cleanly with organometallic reagents (such as Grignard or organolithium reagents) to produce a stable tetrahedral intermediate that resists over-addition, yielding ketones in high purity and yield. This control is paramount in the multi-step synthesis of complex drug candidates.

This guide serves as a resource for researchers and drug development professionals, offering the technical details necessary to synthesize, characterize, and strategically deploy this versatile building block.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | N-methoxy-N-methylquinoxaline-6-carboxamide | - |

| CAS Number | 875558-38-6 | [5] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [5] |

| Molecular Weight | 217.23 g/mol | Calculated |

| Parent Acid | Quinoxaline-6-carboxylic acid (CAS: 6925-00-4) | [6][7] |

| Parent Acid MW | 174.16 g/mol | [7] |

Synthesis and Characterization

The synthesis of this compound is most reliably achieved via a two-step process starting from the commercially available Quinoxaline-6-carboxylic acid. This approach is favored due to the high efficiency and well-documented nature of Weinreb amide formation.

Synthetic Strategy: From Carboxylic Acid to Weinreb Amide

The core of the synthesis is the conversion of a carboxylic acid to an amide. This requires activation of the carboxylic acid, typically by converting it into a more reactive species like an acid chloride. This activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base. The base neutralizes the HCl generated during the reaction and the HCl salt of the amine, facilitating the nucleophilic attack to form the stable amide product.

Caption: Synthetic workflow for the preparation of the target Weinreb amide.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Quinoxaline-6-carboxylic acid (1.0 eq)[6]

-

Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

Pyridine (3.0 eq) or Triethylamine (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Quinoxaline-6-carboxylic acid (1.0 eq).

-

Suspension: Suspend the starting material in anhydrous DCM (approx. 10 mL per mmol of acid).

-

Activation: Add a catalytic drop of DMF. Cool the suspension to 0°C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise via the dropping funnel over 15 minutes.

-

Causality Note: Oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride. DMF catalyzes this reaction. The low temperature controls the reaction rate and minimizes side reactions.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM, yielding the crude quinoxaline-6-carbonyl chloride.

-

Amide Formation: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (3.0 eq) in DCM and add this solution dropwise to the acid chloride solution.

-

Causality Note: Pyridine acts as a base to neutralize the hydrochloride salt of the amine and the HCl byproduct of the reaction, allowing the free amine to act as a nucleophile.

-

-

Coupling Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the acid chloride.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Self-Validation: The acid wash removes excess pyridine, while the base wash removes any unreacted starting acid. The brine wash removes residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Expected Analytical Characterization

-

¹H NMR: Expect to see aromatic protons of the quinoxaline core, and two distinct singlets around 3.5 ppm and 3.3 ppm corresponding to the N-methoxy (-OCH₃) and N-methyl (-NCH₃) protons, respectively.

-

¹³C NMR: Aromatic carbons will be visible, along with a characteristic carbonyl peak (~168-172 ppm) and peaks for the methoxy and methyl carbons.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.23.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band should be observed in the region of 1630-1670 cm⁻¹.[8]

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its utility as a precursor to ketones, which are key structural motifs in many biologically active compounds.

Controlled Synthesis of Quinoxaline-6-yl Ketones

The Weinreb amide provides a controlled and high-yielding route to synthesize ketones. Reaction with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) followed by an acidic workup cleanly provides the corresponding 6-acylquinoxaline derivative. This avoids the common problem of over-addition that leads to tertiary alcohols when using more reactive starting materials like esters or acid chlorides.

Caption: Application workflow from Weinreb amide to lead compound discovery.

Potential Therapeutic Avenues

By generating a library of diverse quinoxaline-6-yl ketones, researchers can explore a wide range of biological targets. The quinoxaline scaffold itself is associated with numerous activities, providing a strong rationale for further investigation.[2]

-

Antimicrobial/Antiviral: Many quinoxaline derivatives exhibit potent activity against bacteria, fungi, and viruses.[1][4]

-

Oncology: The rigid heterocyclic structure is ideal for designing kinase inhibitors and DNA-intercalating agents.

-

Neuroscience: A Chinese patent suggests that certain 6-quinoxaline carboxylic acid amide compounds can produce central excitatory effects and combat sleep, indicating potential applications in treating neurological or sleep disorders.[9]

Conclusion

This compound is a high-value, non-commercial synthetic intermediate whose utility is rooted in the robust and predictable chemistry of the Weinreb amide. Its calculated molecular weight is 217.23 g/mol . The straightforward synthesis from its corresponding carboxylic acid allows for its accessible preparation in a standard laboratory setting. For drug development professionals, this compound represents a strategic gateway to a vast chemical space of quinoxaline-6-yl ketones, enabling the rapid generation of compound libraries for screening and the development of novel therapeutics targeting a wide array of diseases.

References

- This compound (CAS 875558-38-6). Chemsigma.

- Quinoxaline-6-carboxylic acid 97% (CAS 6925-00-4). Sigma-Aldrich.

- 5 and 6-methyl quinoxaline (CAS 13708-12-8). The Good Scents Company.

- Quinoxaline-6-carboxylic acid (CAS 6925-00-4). Manchester Organics.

- Quinoxaline-6-carboxylic acid (CID 674813).

- Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, PubMed.

- 6-quinoxaline formic acid amide compound, preparation method and application (CN102633731A).

- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry.

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI Pharmaceuticals.

- Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation.

- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.

- Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 875558-38-6 this compound [chemsigma.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Quinoxaline-6-carboxylic acid | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102633731A - 6-quinoxaline formic acid amide compound, preparation method and application - Google Patents [patents.google.com]

Quinoxaline-6-Carboxylic Acid Methoxy-Methyl-Amide: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview of quinoxaline-6-carboxylic acid methoxy-methyl-amide, a compound of interest within the broader class of quinoxaline derivatives. While direct literature on this specific molecule is limited, this document synthesizes established knowledge of the quinoxaline scaffold, predictive synthetic methodologies, and the functional role of the N-methoxy-N-methyl-amide moiety to offer a valuable resource for researchers in drug discovery and development.

The Quinoxaline Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Quinoxaline derivatives have demonstrated a wide pharmacological spectrum, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1]

The planar nature of the quinoxaline ring system allows for effective intercalation with DNA and interactions with various protein targets.[2] This has led to the development of numerous quinoxaline-based compounds with diverse therapeutic applications.[1]

Synthesis of this compound

The synthesis of the target compound can be logically approached in two main stages: the formation of the quinoxaline-6-carboxylic acid core, followed by the amide coupling to introduce the methoxy-methyl-amide functionality.

Synthesis of the Quinoxaline-6-Carboxylic Acid Precursor

A common and effective method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of quinoxaline-6-carboxylic acid, a suitable starting material would be 3,4-diaminobenzoic acid.

Caption: Proposed synthesis of the quinoxaline-6-carboxylic acid precursor.

Experimental Protocol: Synthesis of Quinoxaline-6-carboxylic acid

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (40 wt. % in H₂O) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield pure quinoxaline-6-carboxylic acid.

Formation of the N-methoxy-N-methyl-amide (Weinreb Amide)

The conversion of the carboxylic acid to the corresponding N-methoxy-N-methyl-amide, also known as a Weinreb amide, is a crucial step. Weinreb amides are valuable intermediates in organic synthesis as they allow for the controlled addition of organometallic reagents to form ketones or can be reduced to aldehydes.[3] The formation of the Weinreb amide from quinoxaline-6-carboxylic acid can be achieved using standard peptide coupling reagents or by first converting the carboxylic acid to an acid chloride.[4] A direct conversion from the carboxylic acid is often preferred to avoid harsh reaction conditions.[5]

Caption: Amide coupling to form the target compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of quinoxaline-6-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

-

Addition of Amine: Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Physicochemical and Pharmacokinetic Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structure. The presence of the quinoxaline core suggests a relatively rigid and planar molecule. The methoxy-methyl-amide group will influence its polarity, solubility, and hydrogen bonding capabilities. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Characteristic | Rationale |

| Molecular Weight | 217.22 g/mol | C₁₁H₁₁N₃O₂ |

| LogP | Likely to be moderately lipophilic | The aromatic quinoxaline core contributes to lipophilicity, while the amide and methoxy groups add some polarity. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 (2 N in quinoxaline, 2 O in amide) | Important for target binding and solubility. |

| Solubility | Expected to have moderate solubility in organic solvents and limited aqueous solubility.[6] | The quinoxaline ring is hydrophobic, while the amide group can participate in hydrogen bonding. |

Potential Biological Activities and Therapeutic Targets

The biological activity of this compound is likely to be influenced by the well-established pharmacology of the quinoxaline scaffold.

Inferred Biological Activities

-

Antiviral Activity: Quinoxaline derivatives are known to exhibit potent antiviral activity against a range of viruses, including influenza and coronaviruses.[2][7] The planar quinoxaline ring can interact with viral proteins, such as the NS1 protein of the influenza virus, thereby inhibiting viral replication.[2]

-

Anticancer Activity: Many quinoxaline derivatives have shown significant anticancer properties by targeting various cellular pathways. Some have been investigated as inhibitors of antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells.[8]

-

Antimicrobial Activity: The quinoxaline scaffold is a common feature in antimicrobial agents.[9] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

The Role of the N-methoxy-N-methyl-amide Moiety

The N-methoxy-N-methyl-amide (Weinreb amide) group is primarily a synthetic handle, allowing for further chemical modifications.[3] However, the presence of an amide bond can also contribute to the biological activity of the molecule by participating in hydrogen bonding interactions with target proteins.[10] The methoxy and methyl groups can also influence the compound's metabolic stability and pharmacokinetic properties.

Caption: Potential mechanism of action of quinoxaline derivatives.

Characterization and Analytical Methods

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure and confirming the presence of all expected functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, such as the amide carbonyl stretch.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on quinoxaline derivatives, this compound is predicted to possess a range of biological activities, including antiviral and anticancer properties. The synthetic route outlined in this guide provides a practical approach for its preparation. Further investigation into its biological profile is warranted to fully explore its therapeutic potential.

References

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

-

Vicente-Lozano, M., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 14(3), 278. Retrieved from [Link]

-

Wisdom Library. (2024). A review on the therapeutic potential of quinoxaline derivatives. Retrieved from [Link]

-

El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 140-145. Retrieved from [Link]

-

Aoubala, M., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 24-52. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Gonzalez-Lara, E., et al. (2016). Quinoxalines Potential to Target Pathologies. Current topics in medicinal chemistry, 16(29), 3484–3508. Retrieved from [Link]

-

Abdel-Aziem, A., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 5(4), 223-268. Retrieved from [Link]

-

Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 102, 117621. Retrieved from [Link]

- Google Patents. (n.d.). Novel process for the preparation of weinreb amide derivatives.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Retrieved from [Link]

-

Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Molecular Interactions of Cinnamil and Quinoxaline Derivatives by Bcl-2 Antiapoptotic Proteins: A Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Retrieved from [Link]

-

Hrelia, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. Retrieved from [Link]

-

KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of organosoluble polyamides from quinoxaline based diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Retrieved from [Link]

Sources

- 1. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characteristics of Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Quinoxaline-6-carboxylic acid methoxy-methyl-amide, a derivative of the versatile quinoxaline heterocyclic system, represents a compound of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold is a common feature in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties. The incorporation of an N-methoxy-N-methylamide (Weinreb amide) functionality at the 6-position offers a synthetically valuable handle for the construction of more complex molecules, particularly ketones, through controlled carbon-carbon bond formation.

Molecular Structure

The structural representation of this compound is fundamental to understanding its spectral properties. The numbering of the quinoxaline ring system is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular structure of Quinoxaline-6-carboxylic acid. The methoxy-methyl-amide would be attached at position 6.

Proposed Synthetic Pathway

The synthesis of this compound can be readily achieved from the commercially available Quinoxaline-6-carboxylic acid. The conversion of a carboxylic acid to a Weinreb amide is a well-established transformation in organic synthesis. A common and efficient method involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.

One reliable method involves the use of a coupling agent such as 2-chloro-1-methylpyridinium iodide.[1] This approach is known for its high yields and lack of racemization for chiral substrates.

Experimental Protocol: Synthesis of this compound

-

To a solution of Quinoxaline-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine (2.2 eq).

-

The mixture is cooled to 0 °C, and 2-chloro-1-methylpyridinium iodide (1.2 eq) is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Caption: Proposed synthetic workflow for the target compound.

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is predicted to show a distinct molecular ion peak and a series of characteristic fragment ions. Electron Impact (EI) ionization is a common technique for such molecules.

Predicted MS Data Summary

| m/z (predicted) | Ion Structure | Interpretation |

| 217 | [M]•+ | Molecular Ion |

| 157 | [M - N(OCH3)CH3]•+ | Loss of the methoxy-methyl-amino group |

| 129 | [Quinoxaline-6-yl]•+ | Loss of the entire amide functionality |

| 102 | [C7H4N]•+ | Fragmentation of the quinoxaline ring |

| 75 | [C5H3N]•+ | Further fragmentation of the quinoxaline ring |

Interpretation of Fragmentation Pattern

The fragmentation of aromatic amides is often initiated by cleavage of the bond between the carbonyl carbon and the nitrogen atom.[2] For this compound, the primary fragmentation pathways are expected to be:

-

α-Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the C-N bond of the amide, leading to the formation of a stable quinoxalin-6-oyl cation at m/z 157.

-

Loss of the Amide Group: Subsequent loss of carbon monoxide from the quinoxalin-6-oyl cation would yield the quinoxalin-6-yl cation at m/z 129.

-

Ring Fragmentation: The quinoxaline ring itself can undergo fragmentation, typically involving the loss of HCN, leading to smaller fragment ions such as m/z 102.

Caption: Predicted major fragmentation pathway in EI-MS.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The protons on the quinoxaline ring will appear as a complex set of multiplets due to spin-spin coupling.

Predicted ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 |

| ~8.85 | s | 1H | H-3 |

| ~8.30 | d | 1H | H-5 |

| ~8.15 | dd | 1H | H-7 |

| ~8.05 | d | 1H | H-8 |

| ~3.80 | s | 3H | N-OCH₃ |

| ~3.40 | s | 3H | N-CH₃ |

Peak-by-Peak Analysis and Assignment Rationale

-

H-2 and H-3 (δ ~8.90 and ~8.85): These protons are on the pyrazine ring of the quinoxaline system and are expected to be the most deshielded due to the inductive effect of the two nitrogen atoms. They will likely appear as sharp singlets.

-

H-5 (δ ~8.30): This proton is ortho to the carboxylic amide group and will be significantly deshielded. It is expected to appear as a doublet due to coupling with H-7.

-

H-7 (δ ~8.15): This proton is meta to the amide group and will be coupled to both H-5 and H-8, resulting in a doublet of doublets.

-

H-8 (δ ~8.05): This proton is para to the amide group and will appear as a doublet due to coupling with H-7.

-

N-OCH₃ (δ ~3.80) and N-CH₃ (δ ~3.40): The methoxy and methyl protons of the Weinreb amide typically appear as sharp singlets in these regions. Due to restricted rotation around the amide C-N bond, these signals might appear as broad humps at room temperature.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O (amide) |

| ~148.0 | C-2 |

| ~147.5 | C-3 |

| ~142.0 | C-4a |

| ~141.0 | C-8a |

| ~136.0 | C-6 |

| ~131.0 | C-8 |

| ~130.0 | C-7 |

| ~129.0 | C-5 |

| ~61.5 | N-OCH₃ |

| ~34.0 | N-CH₃ |

Peak-by-Peak Analysis and Assignment Rationale

-

C=O (δ ~169.0): The carbonyl carbon of the amide will appear at a characteristic downfield chemical shift.

-

Quinoxaline Carbons (δ 129.0 - 148.0): The chemical shifts of the quinoxaline ring carbons are well-documented.[1] The carbon attached to the amide group (C-6) is expected to be deshielded. The carbons of the pyrazine ring (C-2 and C-3) will have the most downfield shifts in this region.

-

N-OCH₃ (δ ~61.5) and N-CH₃ (δ ~34.0): The chemical shifts for the methoxy and methyl carbons of the Weinreb amide are consistent with literature values for similar structures.

Experimental Methodologies: Best Practices

To obtain high-quality spectral data for the characterization of this compound, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 12-15 ppm is appropriate.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 220-240 ppm is standard.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Impact (EI) ionization at 70 eV is a standard method for obtaining fragmentation patterns of small organic molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer will provide adequate resolution for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectral data for this compound. The proposed synthetic route offers a practical method for its preparation. The predicted spectral data, including chemical shifts, multiplicities, and fragmentation patterns, are based on established spectroscopic principles and data from closely related structures. This information will serve as a valuable resource for researchers working on the synthesis and characterization of novel quinoxaline derivatives for applications in drug discovery and development. The experimental protocols outlined provide a framework for obtaining high-quality data for the confirmation of the structure and purity of this compound.

References

- McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

- Singh, J., et al. (2006). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids.

- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.

- Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B, 1066-1071.

- Rishi, S., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64B, 378-382.

- Reddy, T. J., et al. (2011). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 1(4), 1769-1772.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Retrieved from [Link]

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(34), 19137–19146.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1991). Chemical Papers, 45(4), 513-519.

- Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (2000). Indian Journal of Chemistry - Section B, 39B, 283-286.

- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2016). Molecules, 21(10), 1361.

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. (2022, December 25). YouTube. Retrieved from [Link]

- Synthesis and structural studies of novel quinoxaline derivatives. (2012). Journal of the Serbian Chemical Society, 77(10), 1355-1362.

-

13C-NMR of compound 5. (n.d.). ResearchGate. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

-

Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. Retrieved from [Link]

- Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2023). Magnetic Resonance in Chemistry.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-746.

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Scientific Reports, 11(1), 2548.

-

Synthesis of pyrimido[1,6-a]quinoxalines via intermolecular trapping of thermally generated acyl(quinoxal. (n.d.). Beilstein Journals. Retrieved from [Link]

- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). HETEROCYCLES, 104(2).

-

GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. Retrieved from [Link]

-

Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. (2019, February 9). YouTube. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide: An Application Note and Detailed Protocol

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their derivatives have garnered significant attention from the medicinal chemistry community due to their wide-ranging pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The strategic functionalization of the quinoxaline scaffold is paramount in the development of novel therapeutic agents.

A particularly powerful tool in modern organic synthesis is the N-methoxy-N-methylamide , commonly known as the Weinreb-Nahm amide .[4] First reported in 1981, these amides serve as exceptionally versatile intermediates for the synthesis of ketones and aldehydes.[5] Their unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents). This stability prevents the common problem of over-addition, which typically leads to the formation of tertiary alcohols.[4][5]

This application note provides a comprehensive, two-part protocol for the synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide . This guide is designed for researchers in organic chemistry and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will first describe the synthesis of the quinoxaline core, followed by the efficient conversion of the carboxylic acid to the target Weinreb amide.

Overall Synthetic Scheme

The synthesis is a two-step process beginning with commercially available starting materials. The first step establishes the quinoxaline heterocyclic system, and the second step installs the Weinreb amide functionality.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of Quinoxaline-6-carboxylic Acid

Principle and Mechanism

The formation of the quinoxaline ring system is a classic condensation reaction. It proceeds by reacting an aromatic ortho-diamine, in this case, 3,4-diaminobenzoic acid, with a 1,2-dicarbonyl compound, glyoxal.[3] The reaction involves the sequential formation of two imine bonds, followed by cyclization and dehydration to yield the stable aromatic quinoxaline ring. This method is robust, high-yielding, and a cornerstone of heterocyclic chemistry.[3]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier Notes |

| 3,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 10.0 g (65.7 mmol) | >98% purity |

| Glyoxal solution | C₂H₂O₂ | 58.04 | 10.5 mL (72.3 mmol) | 40 wt. % in H₂O |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 mL | Reagent grade |

| Water (H₂O) | H₂O | 18.02 | As needed | Deionized |

| Activated Carbon | C | 12.01 | ~1 g | Decolorizing grade |

Detailed Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in ethanol (200 mL).

-

Reagent Addition: While stirring the suspension at room temperature, slowly add the 40% aqueous glyoxal solution (10.5 mL, 72.3 mmol) over 5-10 minutes.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 3 hours. The initial suspension should gradually dissolve, and the solution will darken in color. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

-

Decolorization: After 3 hours, remove the flask from the heat source and allow it to cool to about 60°C. Carefully add activated carbon (~1 g) to the mixture to decolorize the solution.

-

Hot Filtration: Bring the mixture back to a gentle boil for 5 minutes, then perform a hot filtration through a pad of celite in a pre-heated Büchner funnel to remove the activated carbon.

-

Crystallization: Transfer the hot, clear filtrate to a beaker and allow it to cool slowly to room temperature. Then, place the beaker in an ice bath for 1 hour to maximize crystallization.

-

Isolation and Drying: Collect the resulting pale yellow crystalline solid by vacuum filtration. Wash the solid with a small amount of cold water (2 x 20 mL) and then cold ethanol (20 mL). Dry the product under vacuum at 60°C to a constant weight.

Expected Results

-

Yield: 9.5 - 10.5 g (82-90%)

-

Appearance: Pale yellow to light brown crystalline solid.

-

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, -COOH), 9.05 (s, 2H, H-2, H-3), 8.60 (s, 1H, H-5), 8.25 (d, 1H, H-7), 8.15 (d, 1H, H-8).

-

MS (ESI+): m/z 175.05 [M+H]⁺.

-

Part 2: Synthesis of this compound

Principle and Mechanism

This step converts the carboxylic acid into a Weinreb amide using a modern peptide coupling agent.[6] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation. The reaction proceeds through the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt and to neutralize the acid formed during the reaction.[6][7]

Caption: Simplified schematic of the coupling reaction.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier Notes |

| Quinoxaline-6-carboxylic acid | C₉H₆N₂O₂ | 174.16 | 5.0 g (28.7 mmol) | From Part 1 |

| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | 3.08 g (31.6 mmol) | >98% purity |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 12.0 g (31.6 mmol) | Coupling grade |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 12.5 mL (71.8 mmol) | Anhydrous, >99.5% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | For extraction/chromatography |

| Hexanes | C₆H₁₄ | 86.18 | As needed | For chromatography |

| Saturated aq. NaHCO₃ | - | - | As needed | For workup |

| Brine | - | - | As needed | For workup |

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add Quinoxaline-6-carboxylic acid (5.0 g, 28.7 mmol), N,O-dimethylhydroxylamine hydrochloride (3.08 g, 31.6 mmol), and HATU (12.0 g, 31.6 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (150 mL) to the flask. Stir the resulting suspension.

-

Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add DIPEA (12.5 mL, 71.8 mmol) dropwise over 15 minutes. Ensure the internal temperature does not rise above 5°C.

-

Reaction: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

-

Quenching and Workup: Dilute the reaction mixture with DCM (100 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc/Hexanes and gradually increasing to 70% EtOAc/Hexanes) to isolate the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the title compound as a solid.

Expected Results

-

Yield: 5.2 - 5.8 g (83-92%)

-

Appearance: Off-white to pale yellow solid.

-

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 2H, H-2, H-3), 8.55 (s, 1H, H-5), 8.20 (d, 1H, H-7), 8.10 (d, 1H, H-8), 3.60 (s, 3H, -OCH₃), 3.40 (s, 3H, -NCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 168.5, 146.0, 145.5, 142.0, 141.5, 132.0, 130.5, 129.0, 61.5, 33.5.

-

MS (ESI+): m/z 218.09 [M+H]⁺.

-

Data and Troubleshooting Summary

Quantitative Data Summary

| Step | Starting Material | Product | Theoretical Yield | Actual Yield | Purity (Typical) |

| 1 | 3,4-Diaminobenzoic acid | Quinoxaline-6-carboxylic acid | 11.4 g | 9.5 - 10.5 g (82-90%) | >98% |

| 2 | Quinoxaline-6-carboxylic acid | This compound | 6.26 g | 5.2 - 5.8 g (83-92%) | >99% (post-chrom.) |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Step 1: Low Yield | Incomplete reaction. | Extend reflux time to 4-5 hours and monitor by TLC. |

| Product loss during hot filtration. | Ensure funnel and flask are sufficiently pre-heated to prevent premature crystallization. | |

| Step 1: Dark Product | Impurities from starting material or side reactions. | Use the recommended amount of activated carbon. If still dark, recrystallize the final product from an ethanol/water mixture. |

| Step 2: Incomplete Reaction | Inactive coupling reagent (HATU is moisture sensitive). | Use a fresh bottle of HATU or store it properly in a desiccator. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. |

| Insufficient base. | Ensure accurate addition of DIPEA. Use of 2.5 equivalents is critical. | |

| Step 2: Difficult Purification | Byproducts from the coupling agent. | The aqueous NaHCO₃ wash is crucial for removing HATU byproducts. Ensure thorough washing during workup. |

| Streaking on TLC plate. | The product is somewhat polar. Add 0.5-1% triethylamine to the chromatography eluent to improve peak shape. |

Safety Precautions

-

Glyoxal: Corrosive and a mutagen. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

HATU: Can be explosive if heated strongly. It is also a skin and eye irritant. Avoid inhalation of dust.

-

DIPEA: Corrosive and flammable liquid. Work in a well-ventilated fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must be performed in a fume hood.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing these procedures.

Conclusion

This application note provides a reliable and high-yielding two-step protocol for the synthesis of this compound. The procedures utilize standard laboratory techniques and readily available reagents. The formation of the quinoxaline core via condensation and the subsequent efficient conversion to the Weinreb amide using modern coupling chemistry offer a robust pathway to this valuable synthetic intermediate, paving the way for further elaboration in drug discovery and materials science programs.

References

-

El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 1-10. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

-

Farkas, A., et al. (2020). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. ChemistrySelect, 5(38), 11847-11851. [Link]

-

Wikipedia. (2023). Weinreb ketone synthesis. [Link]

-

Asif, M. (2014). A review on recent advances, synthesis and biological activity of quinoxaline derivatives. International Journal of ChemTech Research, 6(5), 2821-2854. [Link]

-

Gawande, P. R., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 41(5), 967-989. [Link]

-

Vale, J. A., et al. (2020). Quinoxaline, its derivatives and applications: A State of the Art review. Revista de Ciências Farmacêuticas Básica e Aplicada, 41. [Link]

-

S. S. L. N. K. De Silva, et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

Sources

Application Notes and Protocols: The Quinoxaline Scaffold as a Kinase Inhibitor Platform

Introduction: The Quinoxaline Scaffold in Kinase-Targeted Drug Discovery

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing small molecule therapeutics. A particularly successful application of this scaffold has been in the design of protein kinase inhibitors.[2][4][5] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5]

Quinoxaline derivatives have been successfully developed to target a wide array of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Apoptosis Signal-regulating Kinase 1 (ASK1), c-Met, and Janus kinases (JAKs), demonstrating their versatility and potential.[6][7][8][9] These inhibitors typically function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase, thereby blocking the phosphorylation of downstream substrates and halting the aberrant signaling cascade.[5][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanism of action for quinoxaline-based inhibitors, using VEGFR-2 as a primary example, and offers detailed, field-proven protocols for their characterization. While the specific compound "Quinoxaline-6-carboxylic acid methoxy-methyl-amide" is not extensively characterized in public literature, the principles and methods described herein are directly applicable to novel derivatives of the quinoxaline class.

General Mechanism of Action: ATP-Competitive Inhibition of Kinase Signaling

The primary mechanism by which most quinoxaline-based inhibitors function is through competitive binding at the ATP pocket of the target kinase. The quinoxaline core often establishes critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP, effectively occupying the active site and preventing the enzyme from binding its natural substrate.

Case Study: Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. In many cancers, tumors hijack this process to secure a blood supply for growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can block this process, effectively starving the tumor.[10]

The signaling cascade proceeds as follows:

-

Ligand Binding: Vascular Endothelial Growth Factor (VEGF-A) binds to the extracellular domain of VEGFR-2.

-

Dimerization & Activation: This binding event induces receptor dimerization and a conformational change that activates the intracellular kinase domain.

-

Autophosphorylation: The activated kinase domains phosphorylate each other on specific tyrosine residues within the C-terminal tail.

-

Downstream Signaling: These phosphotyrosine sites act as docking stations for signaling proteins containing SH2 domains, leading to the activation of major downstream pathways like PLCγ-PKC-MAPK and PI3K-Akt, which ultimately promote cell proliferation, migration, and survival.

A quinoxaline-based VEGFR-2 inhibitor intervenes at step #3. By occupying the ATP-binding site, it prevents the autophosphorylation of the receptor, thereby blocking all subsequent downstream signaling events.[7]

Caption: VEGFR-2 signaling pathway and point of intervention for quinoxaline inhibitors.

Applications in Preclinical Research

Quinoxaline-based kinase inhibitors are invaluable tools for:

-

Target Validation: Confirming the role of a specific kinase in a disease model by observing the phenotypic effects of its inhibition.

-

Pathway Analysis: Dissecting complex signaling networks by selectively blocking a key nodal point (the kinase).

-

Anti-Cancer Agent Evaluation: Assessing anti-proliferative and cytotoxic effects in cancer cell lines and anti-tumor efficacy in xenograft models.[11][12][13]

-

Studying Other Pathologies: Investigating the therapeutic potential for non-oncology indications, such as fibrosis and inflammatory diseases, by targeting kinases like ASK1.[6]

Experimental Protocols

The following protocols provide robust, validated workflows for the initial characterization of a novel quinoxaline-based kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. It is based on the principle of the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[14]

Rationale: This is the primary assay to confirm direct enzymatic inhibition and determine the potency of the compound. A low nanomolar IC50 value is often a hallmark of a potent inhibitor.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, c-Met)

-

Kinase-specific substrate peptide

-

ATP solution (prepare fresh)

-

Kinase reaction buffer (specific to the kinase)

-

Test Compound: "Quinoxalinib-A" (10 mM stock in 100% DMSO)

-

Positive Control Inhibitor (e.g., Sorafenib for VEGFR-2)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Prepare a serial dilution series of Quinoxalinib-A in DMSO, typically starting from 1 mM. Dilute this series further into the kinase reaction buffer. Dispense 5 µL of each concentration into the 384-well plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.

-

Kinase Addition: Add 10 µL of the recombinant kinase solution (pre-diluted in reaction buffer) to all wells except the "no enzyme" control. Gently mix and incubate for 15 minutes at room temperature.

-

Initiate Kinase Reaction: Add 10 µL of the ATP/substrate solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The time may need optimization depending on the kinase's activity.

-

Terminate Reaction & Detect ADP:

-

Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the "no enzyme" background from all other readings.

-

Normalize the data by setting the "vehicle control" as 100% activity and a high concentration of positive control inhibitor as 0% activity.

-

Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Cell-Based Anti-Proliferative Assay (SRB Assay)

This assay measures the growth inhibitory effect of a compound on cultured cancer cells. The Sulforhodamine B (SRB) assay relies on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Rationale: This assay moves from enzymatic inhibition to a cellular phenotype (growth inhibition). It confirms that the compound is cell-permeable and can engage its target in a complex biological environment. It is a foundational assay in oncology drug discovery.[13][15]

Materials:

-

Human cancer cell line relevant to the kinase target (e.g., HepG2 or MCF-7).[12][13][15]

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Quinoxalinib-A (10 mM stock in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of Quinoxalinib-A in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

-

Destaining: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization and Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes. Read the absorbance at 510 nm on a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Phosphorylation

This protocol confirms that the compound inhibits the kinase's activity within the cell by measuring the phosphorylation status of the target or its direct substrate.

Rationale: This is a crucial target engagement and mechanism-of-action assay. A decrease in the phosphorylated form of the target kinase upon compound treatment provides strong evidence of on-target activity.

Materials:

-

Cell line expressing the target kinase (e.g., HUVECs for VEGFR-2).

-

Serum-free medium.

-

Ligand for stimulation (e.g., VEGF-A).

-

Quinoxalinib-A.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Primary antibodies (e.g., anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2).

-

Loading control antibody (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment: Plate cells and allow them to grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of Quinoxalinib-A (and a vehicle control) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for 10-15 minutes to induce maximal target phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Incubate with the primary antibody against the phosphorylated target overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total kinase protein and a loading control to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein amount.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Kinase Selectivity Profile of Quinoxalinib-A

| Kinase Target | IC50 (nM) |

|---|---|

| VEGFR-2 | 12 |

| c-Met | 155 |

| ASK1 | 850 |

| EGFR | >10,000 |

| IKKβ | >10,000 |